molecular formula C16H16O3 B182278 4-Methoxy-3-phenethoxybenzaldehyde CAS No. 149428-73-9

4-Methoxy-3-phenethoxybenzaldehyde

Cat. No.: B182278
CAS No.: 149428-73-9
M. Wt: 256.3 g/mol
InChI Key: BJNXXMONEKTFJC-UHFFFAOYSA-N
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Description

4-Methoxy-3-phenethoxybenzaldehyde (IUPAC name: 4-Methoxy-3-(2-phenylethoxy)benzaldehyde) is a benzaldehyde derivative with the molecular formula C₁₆H₁₆O₃ and a molar mass of 256.30 g/mol . Its structure features a methoxy group at the 4-position and a phenethoxy group (2-phenylethoxy) at the 3-position of the benzaldehyde ring. This compound is primarily used in organic synthesis, such as in the preparation of phenolic intermediates (e.g., 4-(benzyloxy)-3-phenethoxyphenol) via oxidation and hydrolysis reactions .

Properties

CAS No.

149428-73-9

Molecular Formula

C16H16O3

Molecular Weight

256.3 g/mol

IUPAC Name

4-methoxy-3-(2-phenylethoxy)benzaldehyde

InChI

InChI=1S/C16H16O3/c1-18-15-8-7-14(12-17)11-16(15)19-10-9-13-5-3-2-4-6-13/h2-8,11-12H,9-10H2,1H3

InChI Key

BJNXXMONEKTFJC-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C=O)OCCC2=CC=CC=C2

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OCCC2=CC=CC=C2

Synonyms

4-Methoxy-3-(phenethyloxy)benzaldehyde

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects :

    • The phenethoxy group in this compound introduces significant steric bulk and lipophilicity compared to smaller substituents like methyl (150.18 g/mol) or methoxy groups. This property may enhance its utility in drug delivery systems or as a polymer building block.
    • Fluorinated analogues (e.g., 4-Fluoro-3-methoxybenzaldehyde) exhibit improved metabolic stability and binding affinity in pharmaceuticals due to fluorine’s electronegativity .
    • Long-chain derivatives (e.g., 4-Hexyloxy-3-methoxybenzaldehyde) mimic vanillin’s structure, making them suitable for flavoring agents .
  • Crystallographic Data :

    • Compounds like 4-Ethoxy-3-methoxybenzaldehyde adopt a planar conformation in crystals, facilitating dense molecular packing and stability .
    • The phenethoxy group in the target compound may disrupt coplanarity, reducing crystallinity but improving solubility in organic solvents.

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